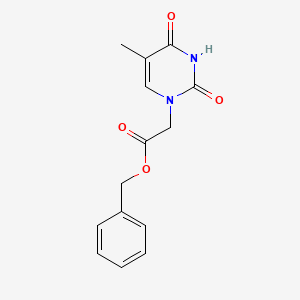

![molecular formula C10H17N3O3S B12477970 5-[(3aS,4S,6aR)-2-imino-5-oxidohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B12477970.png)

5-[(3aS,4S,6aR)-2-imino-5-oxidohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(3aS,4S,6aR)-2-amino-5-oxo-3H,3aH,4H,6H,6aH-5-thieno[3,4-d]imidazol-4-yl]pentanoic acid, commonly known as biotin, is a water-soluble vitamin that is part of the vitamin B complex. It plays a crucial role in various metabolic processes, including the synthesis of fatty acids, amino acids, and glucose. Biotin is essential for maintaining healthy skin, hair, and nails, and it is often included in dietary supplements and cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin can be synthesized through several chemical routes. One common method involves the reaction of 4-benzamido-3-ketotetrahydrothiophene with methyl y-formylbutyrate, followed by cyclization and reduction steps . Another method involves the reaction of 3,4-diamino-2-carbomethoxythiophene with various reagents to form the biotin structure .

Industrial Production Methods

Industrial production of biotin typically involves microbial fermentation using strains of bacteria or yeast that naturally produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate biotin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Biotin undergoes various chemical reactions, including:

Oxidation: Biotin can be oxidized to form biotin sulfoxide and biotin sulfone.

Reduction: Biotin can be reduced to form dihydrobiotin.

Substitution: Biotin can undergo substitution reactions to form biotin derivatives, such as biotinylated compounds used in biochemical assays.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various biotinylation reagents, such as N-hydroxysuccinimide esters.

Major Products Formed

Oxidation: Biotin sulfoxide, biotin sulfone.

Reduction: Dihydrobiotin.

Substitution: Biotinylated proteins, peptides, and other biomolecules.

Scientific Research Applications

Biotin is widely used in scientific research due to its ability to form strong, non-covalent bonds with avidin and streptavidin proteins. This property makes biotin an essential tool in various biochemical and molecular biology techniques, including:

Affinity Chromatography: Biotinylated molecules are used to purify proteins and nucleic acids.

Immunoassays: Biotinylated antibodies are used in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.

Cell Labeling: Biotinylated probes are used to label and track cells in various biological studies.

Mechanism of Action

Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Biotin binds to the active site of these enzymes, facilitating the transfer of carbon dioxide molecules during carboxylation reactions. This process is essential for the synthesis of key biomolecules and the regulation of metabolic pathways .

Comparison with Similar Compounds

Biotin is unique among the vitamin B complex due to its strong binding affinity with avidin and streptavidin. Similar compounds include:

Pantothenic Acid (Vitamin B5): Involved in the synthesis of coenzyme A, but does not have the same binding properties as biotin.

Folic Acid (Vitamin B9): Involved in DNA synthesis and repair, but lacks the strong binding affinity with avidin and streptavidin.

Biotin’s unique binding properties make it particularly valuable in biochemical research and diagnostic applications.

Properties

Molecular Formula |

C10H17N3O3S |

|---|---|

Molecular Weight |

259.33 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-amino-5-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |

InChI |

InChI=1S/C10H17N3O3S/c11-10-12-6-5-17(16)7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-,17?/m0/s1 |

InChI Key |

YAMSKNCJZZUJME-YBSFLMRUSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)N=C(N2)N |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)N=C(N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B12477894.png)

![4-methoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477901.png)

![N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B12477907.png)

![5-(2,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12477915.png)

methanone](/img/structure/B12477930.png)

![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12477944.png)

![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477957.png)

![2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol](/img/structure/B12477959.png)

![N-(4-chlorophenyl)-2-[3-(4-methylpiperazin-1-yl)propanoyl]hydrazinecarboxamide](/img/structure/B12477963.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12477987.png)